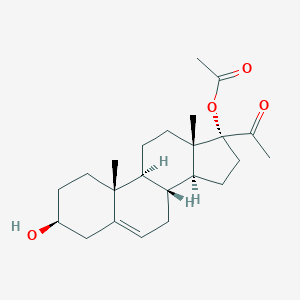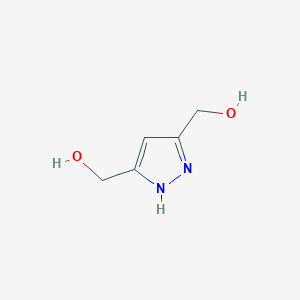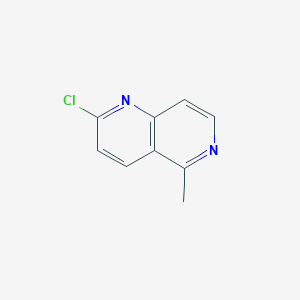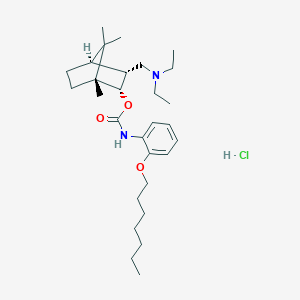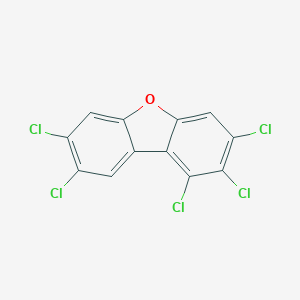
Ethyl (2-ethynylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-ethynylphenyl)carbamate, also known as AY-9944, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of Ethyl (2-ethynylphenyl)carbamate involves its inhibition of HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor to cholesterol. By inhibiting this enzyme, Ethyl (2-ethynylphenyl)carbamate reduces the production of cholesterol in cells. This mechanism has been used to study the effects of cholesterol on various biological processes.
Effets Biochimiques Et Physiologiques
Ethyl (2-ethynylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been used to study the role of cholesterol in various diseases such as atherosclerosis, and has been shown to reduce cholesterol levels in cells. Additionally, Ethyl (2-ethynylphenyl)carbamate has been used to study the effects of cholesterol on the development of the nervous system, and has been shown to affect the growth of neurons in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2-ethynylphenyl)carbamate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the effects of cholesterol on various biological processes. However, there are also limitations to its use. Ethyl (2-ethynylphenyl)carbamate is a relatively non-specific inhibitor of HMG-CoA reductase, and may affect other biological processes in addition to cholesterol synthesis. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the use of Ethyl (2-ethynylphenyl)carbamate in scientific research. One area of interest is the role of cholesterol in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ethyl (2-ethynylphenyl)carbamate has been shown to affect the growth of neurons in vitro, and further research could investigate its potential use as a therapeutic agent for these diseases. Additionally, Ethyl (2-ethynylphenyl)carbamate could be used to study the effects of cholesterol on other biological processes, such as immune function and inflammation. Overall, Ethyl (2-ethynylphenyl)carbamate is a valuable tool for investigating the role of cholesterol in various biological processes, and has the potential to contribute to future advancements in scientific research.
Méthodes De Synthèse
The synthesis of Ethyl (2-ethynylphenyl)carbamate involves the reaction of 2-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, ethyl (2-ethynylphenyl)carbamate. This synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
Ethyl (2-ethynylphenyl)carbamate has been used in numerous scientific studies to investigate its effects on various biological processes. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in cells and has been used to study the role of cholesterol in various diseases such as atherosclerosis.
Propriétés
Numéro CAS |
148550-52-1 |
|---|---|
Nom du produit |
Ethyl (2-ethynylphenyl)carbamate |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Clé InChI |
JIVDSVMOLSICNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
SMILES canonique |
CCOC(=O)NC1=CC=CC=C1C#C |
Synonymes |
Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



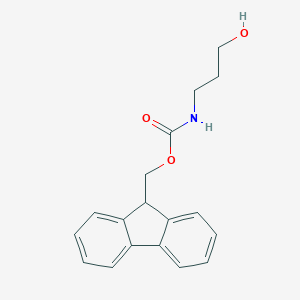
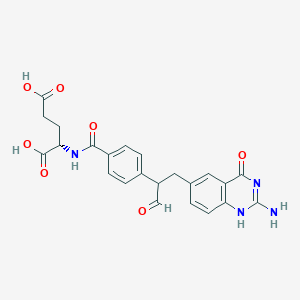
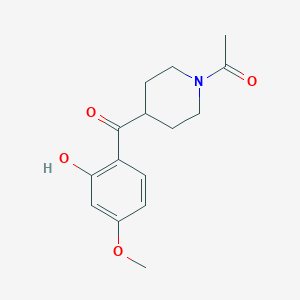
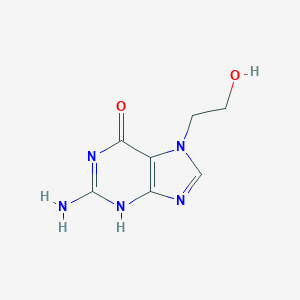
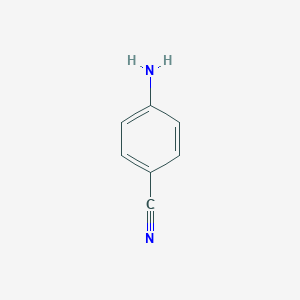
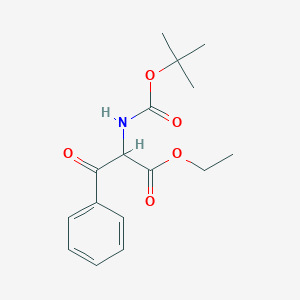
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
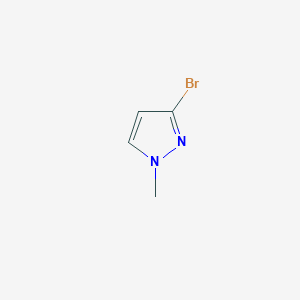
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
